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Compound of Interest

Compound Name: N-Propylquinoxalin-2-amine

Cat. No.: B15070368

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics
of N-Propylquinoxalin-2-amine. Due to the absence of publicly available experimental data
for this specific molecule, this document outlines the predicted Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its structural
analogues and general principles of spectroscopy. Furthermore, it details generalized
experimental protocols for acquiring such data and a workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for N-Propylquinoxalin-2-
amine. These predictions are derived from established principles of organic spectroscopy and
data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data for N-Propylquinoxalin-2-amine
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e Chemical Shift (9, Multiplicity Coupling Constant
ppm) (J, Hz)

H-3 ~8.0-8.2 Singlet (s)

H-5, H-8 ~7.8-8.0 Multiplet (m)

H-6, H-7 ~75-7.7 Multiplet (m)

N-H ~5.0-6.0 Broad Singlet (br s)

N-CH: ~3.4-3.6 Triplet (t) ~7

CH: ~1.6-1.8 Sextet ~7

CHs ~09-1.1 Triplet (t) ~7

Note: The N-H proton signal is often broad and its chemical shift can be highly dependent on
solvent and concentration. It may exchange with D20, causing the signal to disappear, which
can be a useful diagnostic tool.[1][2]

Table 2: Predicted 13C NMR Spectroscopic Data for N-Propylquinoxalin-2-amine

Carbon Chemical Shift (6, ppm)
C-2 ~155 - 160

C-3 ~135 - 140

C-4a, C-8a ~140 - 145

C-5,C-8 ~128 - 130

C-6, C-7 ~125 - 127

N-CH:z ~45 - 50

CH2 ~22 - 25

CHs ~10 - 15

Note: Carbons directly attached to nitrogen atoms are deshielded and appear at a higher
chemical shift.[1][3]
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Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for N-Propylquinoxalin-2-amine

Functional Group

Wavenumber (cm—?)

Intensity

N-H Stretch 3300 - 3500 Medium, Sharp
Aromatic C-H Stretch 3000 - 3100 Medium

Aliphatic C-H Stretch 2850 - 2960 Medium to Strong
C=N Stretch 1610 - 1630 Strong

Aromatic C=C Stretch 1450 - 1600 Medium

C-N Stretch 1250 - 1350 Medium to Strong
N-H Bend 1550 - 1650 Medium

Aromatic C-H Bend 750 - 850 Strong

Note: As a secondary amine, N-Propylquinoxalin-2-amine is expected to show a single N-H

stretching band.[1][2][4]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for N-Propylquinoxalin-2-amine

lon m/z (mass-to-charge ratio)  Description
[M]* 187 Molecular lon

Loss of ethylene (Cz2Ha4) via
[M-28]* 159

alpha-cleavage
[M-29]* 158 Loss of an ethyl radical (*C2Hs)
[M-42]+ 145 Loss of propene (CsHe)

Note: The molecular weight of N-Propylquinoxalin-2-amine is 187.24 g/mol . Alpha-cleavage

is a common fragmentation pathway for amines, where the bond beta to the nitrogen atom is
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broken.[1]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic

compound such as N-Propylquinoxalin-2-amine.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds). Tetramethylsilane (TMS) is typically added as an
internal standard (0 ppm).

'H NMR Spectroscopy: Acquire the proton NMR spectrum using a spectrometer operating at
a frequency of 300 MHz or higher. Standard parameters include a 30-degree pulse angle
and a relaxation delay of 1-2 seconds.

13C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due
to the low natural abundance of 13C, a larger number of scans is required. Proton decoupling
is used to simplify the spectrum to single lines for each unique carbon atom.

IR Spectroscopy

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is
commonly used. A small amount of the solid is placed directly on the ATR crystal.
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry
potassium bromide and pressing it into a thin disk.

Data Acquisition: The IR spectrum is recorded, typically over a range of 4000 to 400 cm~1. A
background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and
subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction: For a solid sample, direct insertion or a solids probe can be used. The
sample is heated to induce vaporization into the ion source.
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« lonization: Electron Impact (El) is a common ionization method for small organic molecules.
The vaporized sample is bombarded with a high-energy electron beam (typically 70 eV),
causing ionization and fragmentation.

o Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a
mass analyzer (e.g., quadrupole, time-of-flight) and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a novel
chemical compound using spectroscopic methods.

Spectroscopic Analysis

Mass Spectrometry
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>
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a
chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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